1-(5-氨基吡啶-2-基)-3-乙基-4,5-二氢-1H-吡唑-5-酮

描述

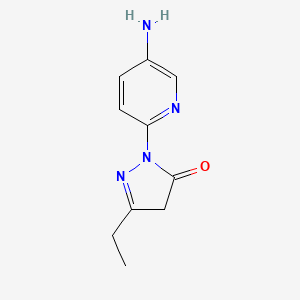

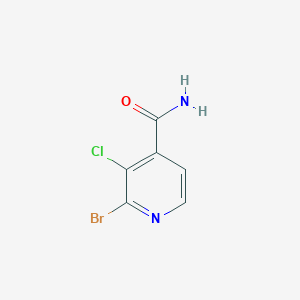

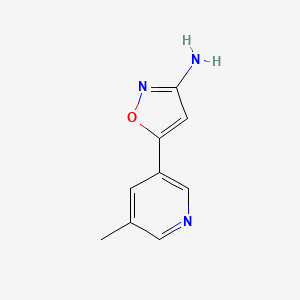

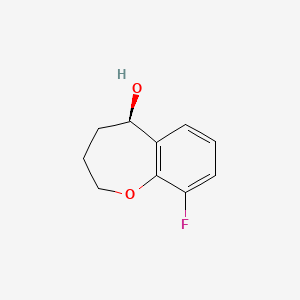

The compound “1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties .

Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazolone ring attached to a 5-aminopyridin-2-yl group at the 1-position and an ethyl group at the 3-position .Chemical Reactions Analysis

Pyrazolones are known to undergo a variety of chemical reactions, including condensation, substitution, and oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the amino group and the pyrazolone ring could potentially affect the compound’s solubility, boiling point, and melting point .科学研究应用

Medicinal Chemistry: Anti-Fibrotic Drug Development

This compound has been utilized in the synthesis of novel pyrimidine derivatives, which have shown promising anti-fibrotic activities . These derivatives have been evaluated against hepatic stellate cells and have demonstrated better efficacy than some existing anti-fibrotic drugs. The inhibition of collagen expression and hydroxyproline content suggests potential for these compounds to be developed into novel anti-fibrotic medications.

Materials Science: Enhancing Dielectric Constants

In materials science, derivatives of this compound have been explored for the synthesis of superheat-resistant polyimides with enhanced dielectric constants . The introduction of specific functional groups can lead to the development of materials with improved thermal and electrical properties, which are crucial for advanced electronic applications.

Environmental Science: Synthesis of Eco-Friendly Dyes

The structural features of this compound make it a suitable candidate for the synthesis of eco-friendly dyes . Its ability to form stable complexes with metals can be leveraged to create dyes with less environmental impact, contributing to greener chemistry practices.

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, the compound’s derivatives are used as reagents for the construction of diverse heterocyclic scaffolds . These scaffolds can be employed in various analytical techniques, such as chromatography and spectroscopy, to enhance the detection and quantification of complex substances.

Biochemistry: Enzyme Inhibition Studies

The compound’s structure is conducive to enzyme inhibition studies, where it can be used to design inhibitors that target specific biochemical pathways . This is particularly relevant in the study of diseases where the regulation of certain enzymes is crucial.

Pharmacology: Drug Design and Discovery

In pharmacology, the compound serves as a building block for the design of new drugs . Its versatile structure allows for the creation of a wide range of pharmacologically active molecules, which can be optimized for better efficacy, selectivity, and reduced side effects in drug discovery programs.

作用机制

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown activity on kinase inhibition .

Mode of Action

It is suggested that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to impact various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Pharmacokinetics

The compound’s structure suggests that it may have certain pharmacokinetic characteristics that influence its bioavailability .

Result of Action

Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

Like other chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other substances .

未来方向

Given the wide range of biological activities associated with pyrazolone derivatives, there is significant potential for the development of new drugs based on these compounds . Future research could focus on optimizing the structure of these compounds to maximize their therapeutic effects and minimize side effects.

属性

IUPAC Name |

2-(5-aminopyridin-2-yl)-5-ethyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-2-8-5-10(15)14(13-8)9-4-3-7(11)6-12-9/h3-4,6H,2,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVXJZIKSITLGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[3-(Benzyloxy)phenyl]-3-oxopropionate](/img/structure/B1530089.png)

![1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530107.png)